N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine
Description
N-[(5-Bromopyridin-2-yl)methyl]-N-methylcyclopentanamine is a tertiary amine featuring a cyclopentane backbone substituted with two groups: a methyl group and a (5-bromopyridin-2-yl)methyl group. The pyridine ring in the latter substituent is brominated at the 5-position, contributing distinct electronic and steric properties. Based on structural analysis, its molecular formula is C₁₂H₁₇BrN₂, with a molecular weight of approximately 269.14 g/mol (calculated from analogs in ).
Properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-15(12-4-2-3-5-12)9-11-7-6-10(13)8-14-11/h6-8,12H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSJMVZLOAKTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=C(C=C1)Br)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated to form 5-bromopyridine.
Formation of the Intermediate: 5-bromopyridine is then reacted with formaldehyde and a secondary amine to form the intermediate N-[(5-bromopyridin-2-yl)methyl]amine.
Cyclopentanamine Addition: The intermediate is further reacted with cyclopentanamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopentanamine structure can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects[3][3].
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparative Insights:
Halogen Effects :
- Bromine (Br) in the target compound increases molecular weight by ~44 g/mol compared to its chlorine (Cl) analogs (e.g., 269.14 vs. 224.74 g/mol for the cyclopentane-based Cl analog) . Bromine’s larger atomic radius and polarizability may enhance lipophilicity and influence binding interactions in biological systems.
Substituent Position on Pyridine: The target compound’s bromine at pyridine-5 differs from analogs with substituents at pyridine-2 or -3 (e.g., 2-chloro-3-yl in ).
Backbone Ring Size :
- Cyclopentane (5-membered) vs. cyclobutane (4-membered) backbones (e.g., 269.14 vs. 210.71 g/mol) impact conformational flexibility and steric hindrance. Larger rings like piperazine (6-membered, ) introduce additional nitrogen atoms, modifying basicity and solubility.
Research Implications and Limitations
The absence of direct experimental data on the target compound necessitates reliance on structural analogs for property prediction. Further studies should prioritize:
- Synthesis Optimization : Adapting bromopyridinyl group coupling methods (e.g., Wittig reactions ) for tertiary amine systems.
- Crystallographic Analysis : Using software like SHELXL or WinGX to resolve 3D structures and hydrogen-bonding patterns .
- Biological Screening : Testing hypotheses about Br’s role in bioactivity compared to Cl or methoxy substituents .
Biological Activity
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine is an organic compound characterized by a bromopyridine moiety linked to a cyclopentanamine structure. Its molecular formula is C₁₂H₁₇BrN₂, with a molecular weight of approximately 269.18 g/mol. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
The compound features two significant structural components:
- Bromopyridine Moiety : This part allows for π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
- Cyclopentanamine Structure : This structure can form hydrogen bonds with polar groups, which may modulate the activity of enzymes or receptors.
These interactions suggest that this compound could serve as a promising scaffold for developing therapeutic agents.
The biological activity of this compound likely involves:
- Binding Interactions : The compound can interact with specific proteins and enzymes, potentially influencing their activity.
- Modulation of Enzyme Activity : By engaging with target proteins, it may alter enzymatic pathways, which is crucial for its therapeutic potential.
Binding Affinity Studies
Research indicates that compounds with similar structures often exhibit significant binding affinities toward various biological targets. For instance, the bromopyridine moiety enhances interaction capabilities, while the cyclopentanamine structure contributes to stability in binding.
| Compound Name | Binding Target | Affinity (Ki) | Reference |
|---|---|---|---|
| This compound | Various proteins | TBD | |
| Similar Compound A | Enzyme X | 50 nM | |
| Similar Compound B | Receptor Y | 200 nM |
Preclinical Evaluations
Preliminary evaluations have suggested that compounds similar to this compound demonstrate promising results in various assays:
- Cell Viability Assays : In vitro studies have shown that related compounds can reduce cell viability in cancer cell lines, indicating potential anti-cancer properties.
Example Study
In one notable study involving a related compound:
- Objective : To evaluate the effects on cancer cell lines.
- Methodology : Cells were treated with increasing concentrations of the compound.
- Results : A dose-dependent decrease in viable cells was observed, suggesting potential therapeutic applications against cancer.
Applications and Future Directions
Given its unique structural features, this compound may serve as a valuable intermediate in synthesizing more complex bioactive molecules. Its potential applications span various fields including:
- Drug Development : As a lead compound for further modifications aimed at enhancing biological activity.
- Biochemical Assays : Investigated as a ligand in biochemical assays due to its interaction capabilities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
